D-Galacturono-6,3-lactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

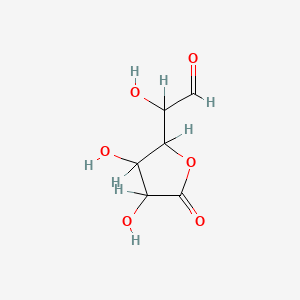

D-Galacturono-6,3-lactone is a carbohydrate derivative that belongs to the class of uronic acid lactones. It is a cyclic ester formed from D-galacturonic acid. This compound is known for its significant roles in various biochemical and industrial processes due to its unique structural and chemical properties.

Mecanismo De Acción

Target of Action

Glucoxy, also known as D-Glucuronic acid lactone or Glucurolactone, is a naturally occurring substance that plays a crucial role in the metabolism of many organisms . It primarily targets the liver, where it participates in detoxification processes .

Mode of Action

Glucoxy is metabolized into glucuronic acid in the body . This acid binds to toxins and other foreign substances, forming water-soluble compounds known as glucuronides . These glucuronides are then excreted from the body through urine and feces, effectively eliminating the toxins from the system .

Biochemical Pathways

Glucoxy is involved in the glucuronidation pathway, a part of phase II metabolism in the liver . In this pathway, glucuronic acid, derived from Glucoxy, conjugates with a variety of endogenous and exogenous substances, enhancing their solubility and facilitating their elimination from the body .

Pharmacokinetics

It is known that glucoxy is soluble in water and is spontaneously hydrolyzed into glucuronic acid, which is then utilized in various metabolic processes .

Result of Action

The primary result of Glucoxy’s action is the detoxification of harmful substances. By converting these substances into water-soluble glucuronides, Glucoxy facilitates their elimination from the body, thereby reducing their potential toxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Glucoxy. For instance, the presence of other substances in the body that require detoxification could potentially affect the availability of Glucoxy for its intended action . Additionally, factors such as diet, lifestyle, and overall health status could influence the body’s ability to metabolize Glucoxy and utilize it effectively .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: D-Galacturono-6,3-lactone can be synthesized through the oxidation of D-galacturonic acid. The process typically involves the use of oxidizing agents such as bromine or chromium (VI) reagents. Another method includes the dehydrogenation of D-galacturonic acid using transition metal catalysts in the presence of a hydrogen acceptor .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure the efficient conversion of D-galacturonic acid to its lactone form.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form various derivatives.

Reduction: It can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

Oxidizing Agents: Bromine, chromium (VI) reagents.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Transition metal catalysts for dehydrogenation reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of this compound.

Reduction Products: Corresponding alcohols and other reduced forms.

Substitution Products: Derivatives with substituted functional groups.

Aplicaciones Científicas De Investigación

D-Galacturono-6,3-lactone has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and other organic compounds.

Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

Medicine: Investigated for its antioxidant and antitumor properties, making it a candidate for therapeutic applications.

Comparación Con Compuestos Similares

D-Glucurono-6,3-lactone: Another uronic acid lactone with similar structural properties but different biological activities.

D-Glucuronic acid lactone: Known for its role in detoxification processes and as a precursor for glucuronides.

Glucono-δ-lactone: Used as a food additive and in various industrial applications.

Uniqueness: D-Galacturono-6,3-lactone is unique due to its specific structural configuration and its ability to participate in a wide range of chemical reactions. Its antioxidant and antitumor activities further distinguish it from other similar compounds, making it a valuable compound in both research and industrial applications .

Actividad Biológica

D-Galacturono-6,3-lactone is a derivative of galacturonic acid that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Synthesis of this compound

This compound can be synthesized from readily available α-D-galactose through a series of chemical transformations. The synthesis typically involves oxidation processes that convert the hydroxymethyl group into a lactone structure. Recent studies have reported high yields in synthesizing derivatives of this compound using various protecting groups and reaction conditions, demonstrating its versatility in synthetic organic chemistry .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in several studies. It appears to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in tissues. This property suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

Metabolic Effects

This compound plays a role in metabolic processes as well. This compound is involved in the metabolism of certain carbohydrates and may influence lipid metabolism by lowering cholesterol levels. It has been suggested that it could work synergistically with other supplements like glucosamine to enhance joint health .

Case Studies and Research Findings

- Case Study on Antioxidant Effects : A study conducted on human liver cells demonstrated that treatment with this compound significantly reduced oxidative stress markers compared to untreated controls. The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in ROS levels .

- Clinical Trial on Inflammatory Conditions : A randomized clinical trial investigated the effects of this compound supplementation in patients with rheumatoid arthritis. Participants receiving the compound showed marked improvements in joint pain and swelling compared to the placebo group, suggesting its potential as an adjunct therapy for inflammatory conditions .

Applications and Future Directions

This compound holds promise for various applications:

- Nutraceuticals : Given its antioxidant and anti-inflammatory properties, it can be formulated into dietary supplements aimed at promoting overall health.

- Pharmaceuticals : Its potential therapeutic effects warrant further investigation for developing new drugs targeting oxidative stress-related diseases.

- Food Industry : As a natural preservative due to its antioxidant properties, it could be explored as an additive in food products to enhance shelf life and nutritional value.

Propiedades

Número CAS |

14474-04-5 |

|---|---|

Fórmula molecular |

C6H8O6 |

Peso molecular |

176.12 g/mol |

Nombre IUPAC |

(2S)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetaldehyde |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h1-5,8-10H/t2-,3-,4-,5-/m1/s1 |

Clave InChI |

UYUXSRADSPPKRZ-TXICZTDVSA-N |

SMILES |

C(=O)C(C1C(C(C(=O)O1)O)O)O |

SMILES isomérico |

C(=O)[C@H]([C@@H]1[C@@H]([C@H](C(=O)O1)O)O)O |

SMILES canónico |

C(=O)C(C1C(C(C(=O)O1)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.